

"structure-activity relationship (SAR) studies of 3-(Piperidin-4-yl)benzo[d]isoxazole"

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Compound of Interest

Compound Name: 3-(Piperidin-4-yl)benzo[d]isoxazole

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An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of **3-(Piperidin-4-yl)benzo[d]isoxazole** Derivatives

Abstract

The **3-(piperidin-4-yl)benzo[d]isoxazole** scaffold is a cornerstone in modern medicinal chemistry, most notably as the core structure of atypical antipsychotic drugs like risperidone and paliperidone. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of this privileged scaffold. We will explore the synthetic strategies for derivatization, dissect the impact of substitutions on the benzisoxazole ring and the piperidine nitrogen, and elucidate the molecular interactions with key biological targets, primarily dopamine D2 and serotonin 5-HT2A receptors. This document serves as a technical resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the central nervous system and beyond.

Introduction: The Significance of the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole ring system, an isostere of indole, is a "privileged scaffold" in drug discovery. This designation is attributed to its ability to serve as a versatile template for designing ligands that can interact with a wide range of biological targets with high affinity and specificity.^{[1][2]} Derivatives of this scaffold have demonstrated a remarkable breadth of

pharmacological activities, including antipsychotic, antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5]

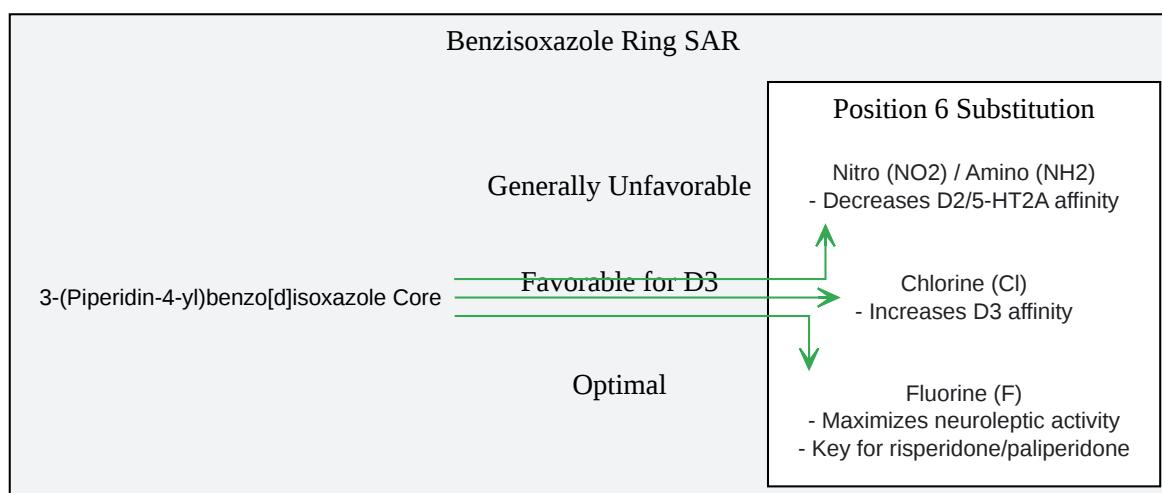
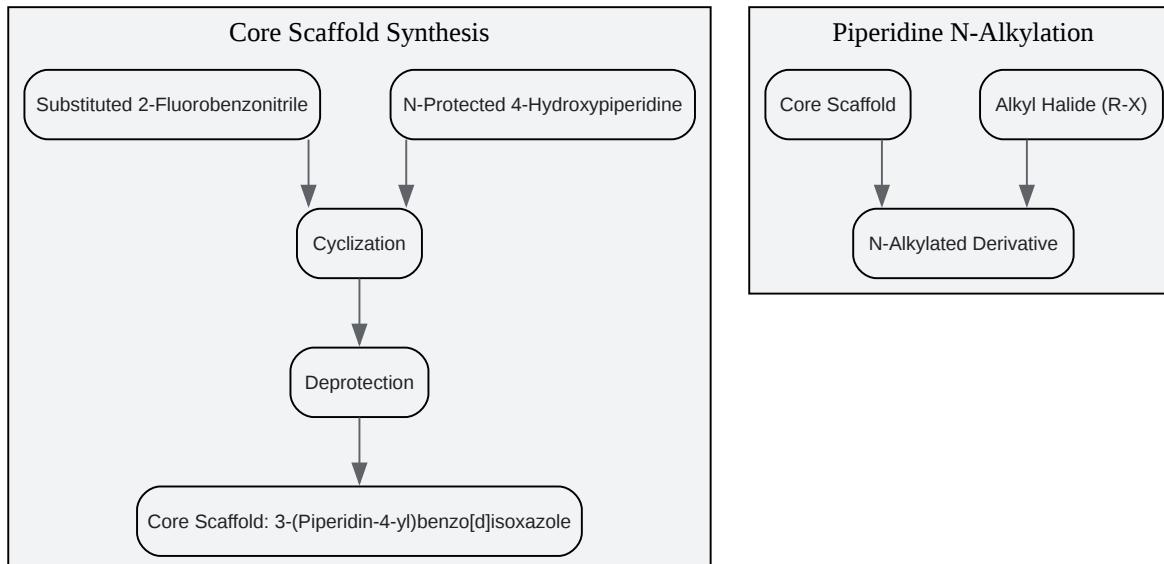
The focus of this guide, the **3-(piperidin-4-yl)benzo[d]isoxazole** core, rose to prominence with the development of risperidone, a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is a hallmark of "atypical" antipsychotics, which generally offer an improved side-effect profile, particularly concerning extrapyramidal symptoms, compared to older "typical" agents that primarily block D2 receptors. The clinical success of risperidone and its active metabolite, paliperidone, has spurred extensive research into the SAR of this chemical class, aiming to fine-tune efficacy, selectivity, and pharmacokinetic properties.

Core Synthesis and Derivatization Strategies

The synthetic accessibility of the **3-(piperidin-4-yl)benzo[d]isoxazole** core is a key factor in its widespread use. A common and efficient synthetic route is outlined below. This multi-step process allows for the introduction of diverse substituents at key positions, facilitating comprehensive SAR studies.

General Synthetic Workflow

The construction of the **3-(piperidin-4-yl)benzo[d]isoxazole** scaffold typically begins with a substituted 2-fluorobenzonitrile. This starting material undergoes a crucial cyclization reaction with an appropriate piperidine derivative to form the core structure. Subsequent modifications, particularly at the piperidine nitrogen, are then carried out to generate a library of analogs.



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